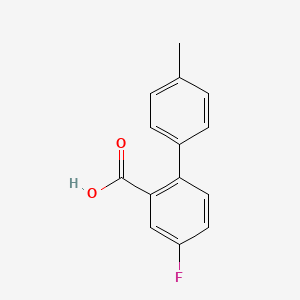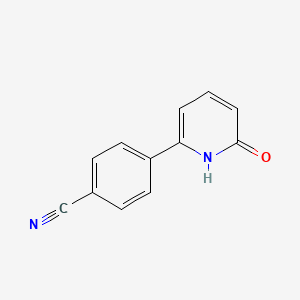![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrol-1-carbonsäure CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrol-1-carbonsäure
Übersicht
Beschreibung
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Wissenschaftliche Forschungsanwendungen
Neuropharmakologie: Entwicklung von GABA-Analoga
4-Oxo-octahydro-cyclopenta[c]-pyrrol-1-carbonsäure: wurde als konformationsrestringiertes Analogon von γ-Aminobuttersäure (GABA) untersucht, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem von Säugetieren . Die strukturelle Starrheit dieser Verbindung bietet potenzielle Vorteile in Bezug auf die Potenz und Selektivität gegenüber GABA-Rezeptoren, was zur Entwicklung neuer neuropharmakologischer Wirkstoffe führen könnte.
Anti-HIV-Forschung: Synthese von Integrase-Inhibitoren
Es wurden Untersuchungen an Derivaten von This compound hinsichtlich ihres potenziellen Einsatzes als HIV-Integrase-Inhibitoren durchgeführt . Diese Inhibitoren spielen eine entscheidende Rolle im Kampf gegen HIV/AIDS, da sie die Integration der viralen DNA in das Wirtsgenom verhindern und so die Replikation des Virus blockieren.
Medizinische Chemie: Entwicklung von Lokalanästhetika
Die Derivate der Verbindung wurden bei der Entwicklung von Lokalanästhetika wie Rodocain eingesetzt . Die einzigartige Struktur der Verbindung bietet einen Rahmen für die Entwicklung von Anästhetika mit möglicherweise verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Knochen Gesundheit: Inhibitoren des Knochenabbaus
Im Bereich der Knochengesundheit wurde This compound zur Entwicklung von Inhibitoren des Knochenabbaus eingesetzt . Diese Inhibitoren können eine bedeutende Rolle bei der Behandlung von Krankheiten wie Osteoporose spielen, indem sie den Verlust von Knochenmasse verhindern.
Kardiovaskuläre Forschung: Hemmung der Stickstoffmonoxid-Synthase
Die Verbindung hat sich bei der Synthese von Inhibitoren der Stickstoffmonoxid-Synthase als nützlich erwiesen . Diese Inhibitoren finden Anwendung in der kardiovaskulären Forschung und könnten zu Behandlungen für Erkrankungen führen, die mit einer übermäßigen Stickstoffmonoxidproduktion einhergehen.
Organische Synthese: Konformationsstudien
Aufgrund ihres dreidimensionalen Gerüsts ist This compound in der organischen Synthese für Konformationsstudien von Interesse . Das Verständnis der konformativen Eigenschaften solcher Verbindungen kann bei der Entwicklung effizienterer Synthesewege und neuartiger Moleküle mit den gewünschten biologischen Aktivitäten helfen.
Enantioselektive Synthese: Chirale Bausteine
Die Struktur der Verbindung ist vorteilhaft für die Synthese von enantiomerenreinen Dihydropyranonen, die wertvolle chirale Bausteine bei der Synthese verschiedener bioaktiver Moleküle sind . Diese Anwendung ist besonders wichtig in der pharmazeutischen Industrie, wo die Chiralität von Medikamenten ihre Sicherheit und Wirksamkeit erheblich beeinflussen kann.
Katalyse: Ligandendesign
In der Katalyse kann This compound zur Entwicklung von Liganden für die asymmetrische Synthese verwendet werden . Diese Liganden können die Selektivität und Effizienz katalytischer Reaktionen verbessern, was für die Herstellung von Verbindungen mit hoher Reinheit entscheidend ist.
Wirkmechanismus
Target of Action
The primary target of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is the Protease Activated Receptor 1 (PAR1). PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
Mode of Action
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid acts as an antagonist to PAR1. By binding to this receptor, it inhibits the actions of thrombin, a key regulator of platelet aggregation . This results in the prevention of thrombotic cardiovascular events, making it a promising antiplatelet target .
Biochemical Pathways
The action of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid on PAR1 affects the biochemical pathways related to platelet aggregation. By inhibiting PAR1, it disrupts the normal function of thrombin, leading to a reduction in platelet aggregation. This can lead to a decrease in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
Modifications to the structure, such as the insertion of a heteroatom at c5, have been shown to improve metabolic stability without a significant decrease in activity .
Result of Action
The molecular and cellular effects of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid’s action primarily involve the inhibition of platelet aggregation. This can lead to a reduction in thrombotic cardiovascular events, making it a potential therapeutic agent for patients with prior myocardial infarction or peripheral arterial diseases .
Biochemische Analyse
Biochemical Properties
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protease activated receptor 1 (PAR1), acting as an antagonist . This interaction is crucial in preventing thrombotic cardiovascular events. The compound’s interaction with PAR1 involves binding to the receptor and inhibiting its activity, which in turn affects platelet aggregation and thrombus formation.
Cellular Effects
The effects of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a PAR1 antagonist impacts cell signaling pathways related to platelet aggregation . Additionally, it may affect gene expression by altering the transcriptional activity of genes involved in these pathways. The compound’s influence on cellular metabolism includes potential effects on metabolic stability and activity within human and rat liver microsomes .
Molecular Mechanism
At the molecular level, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. Its mechanism of action as a PAR1 antagonist involves binding to the receptor and inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that lead to platelet aggregation. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can change over time. Studies have shown that the compound exhibits moderate metabolic stability, which means it remains active for a certain period before degrading . Long-term effects on cellular function have been observed, including sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation. The stability and degradation of the compound are crucial factors in determining its efficacy and duration of action in laboratory experiments.
Dosage Effects in Animal Models
The effects of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to increased inhibition of PAR1 activity and more pronounced prevention of thrombotic events . At very high doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s metabolic stability is influenced by its interaction with liver microsomes in both humans and rats . These interactions affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.
Transport and Distribution
The transport and distribution of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within certain tissues can influence its efficacy and duration of action. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological activity. Understanding the factors that determine its subcellular localization is crucial for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)


![2-[1-(2-aminoethyl)cyclohexyl]acetic acid](/img/structure/B1454811.png)





